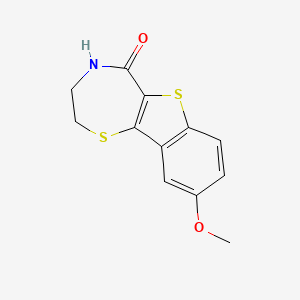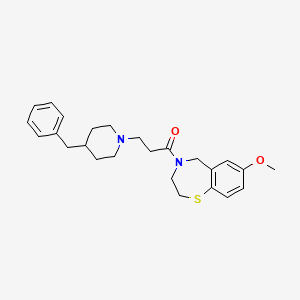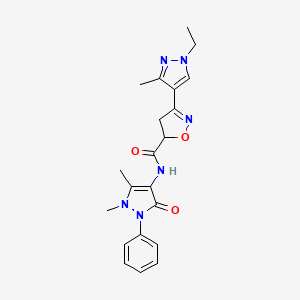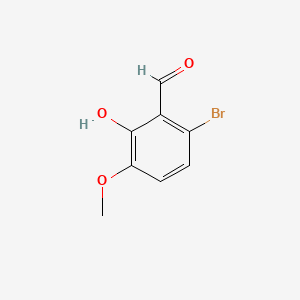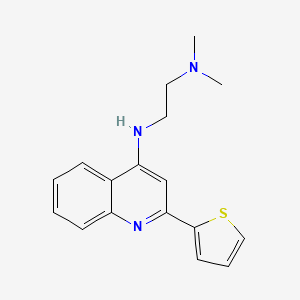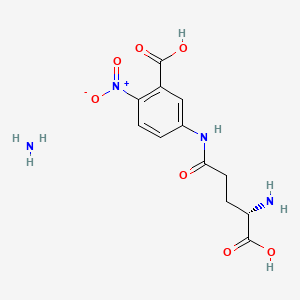
L-グルタミン酸ガンマ-(3-カルボキシ-4-ニトロアニリド) アンモニウム塩
説明
Ammonium (S)-5-((4-amino-4-carboxy-1-oxobutyl)amino)-2-nitrobenzoate, also known as L-NAME, is a potent and selective inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) is a critical signaling molecule in various physiological processes, including vasodilation, neurotransmission, and immune response. L-NAME has been widely used in scientific research to investigate the role of NO in various biological systems.
科学的研究の応用
がん研究
L-グルタミン酸ガンマ-(3-カルボキシ-4-ニトロアニリド) アンモニウム塩は、グリコシド誘導体実験において、特定のがん細胞の増殖を阻害することが示されており、がん治療研究における潜在的な応用が示唆されています .
食品産業
この化合物は、食品製品に添加すると甘味効果を示すため、風味増強のための食品添加物として使用できる可能性があります .
生物学的プロセスモデル化
この化合物は、その構造の複雑さと生物学的活性から、生物学的プロセスの研究のための実験モデルとして役立ちます .
酵素活性測定
この化合物は、γ-グルタミルトランスフェラーゼ(GGT)の合成基質として使用され、GGT活性を測定するために使用されます。これは、臨床診断において重要な意味を持っています .
生物修復
L-グルタミン酸ガンマ-(3-カルボキシ-4-ニトロアニリド) アンモニウム塩とは直接関係ありませんが、ポリ-γ-グルタミン酸(γ-PGA)は、グルタミン酸成分が似ており、陰イオン性とプロテアーゼに対する抵抗性を持つため、生物修復に使用されます .
診断試験
グルパ-カルボキシレートモノアンモニウムは、国際臨床化学・実験医学連盟(IFCC)の推奨に従って、γ-グルタミルトランスフェラーゼの測定のための診断試験に使用されます .
作用機序
Target of Action
The primary target of L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt, also known as Glupa-Carboxylate Monoammonium or Ammonium (S)-5-((4-amino-4-carboxy-1-oxobutyl)amino)-2-nitrobenzoate, is gamma-glutamyltransferase (GGT) . GGT is an enzyme that plays a crucial role in the gamma-glutamyl cycle, a pathway responsible for the degradation and synthesis of glutathione and drug and xenobiotic detoxification .
Mode of Action
This compound acts as a synthetic substrate for GGT . When introduced into the system, it interacts with GGT, enabling the enzyme to catalyze the transfer of the gamma-glutamyl functional group of glutathione to an acceptor that may be an amino acid, a peptide or water .
Biochemical Pathways
The interaction of the compound with GGT affects the gamma-glutamyl cycle . This cycle is essential for maintaining the homeostasis of glutathione, a critical antioxidant in the body. Disruption or alteration of this cycle can lead to changes in the body’s oxidative stress response and detoxification processes .
Pharmacokinetics
It is a slightly yellowish to white crystalline powder that forms a clear, yellow solution in water (c=100mg/ml) .
Result of Action
The compound’s action as a synthetic substrate for GGT allows for the determination of GGT activity . This can be particularly useful in diagnostic tests and research settings where GGT activity needs to be measured .
Action Environment
The compound is stable when stored dry at 2-8°C in dark for 24 months . Environmental factors such as temperature, light, and humidity may influence the compound’s action, efficacy, and stability
生化学分析
Biochemical Properties
L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt serves as a substrate for gamma-glutamyltransferase (GGT), an enzyme involved in the transfer of gamma-glutamyl functional groups from molecules such as glutathione to an acceptor, which can be an amino acid or peptide . The interaction between L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt and GGT is crucial for the enzymatic assay, as the enzyme catalyzes the transfer of the gamma-glutamyl group from the substrate to glycylglycine, forming gamma-glutamylglycylglycine and 5-amino-2-nitrobenzoate . This reaction is essential for measuring GGT activity in various biological samples.
Cellular Effects
L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt influences cellular processes by serving as a substrate in GGT assays. The activity of GGT, which is measured using this compound, is associated with various cellular functions, including antioxidant defense, detoxification, and inflammation processes . Elevated GGT activity, as detected using L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt, can indicate liver disease or damage, as well as other physiological disorders .
Molecular Mechanism
The molecular mechanism of L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt involves its specific recognition and cleavage by GGT. The enzyme catalyzes the transfer of the gamma-glutamyl group from the substrate to an acceptor molecule, such as glycylglycine . This reaction results in the formation of gamma-glutamylglycylglycine and 5-amino-2-nitrobenzoate, which can be measured spectrophotometrically . The specificity of this interaction is critical for the accurate determination of GGT activity in biochemical assays.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt are important factors to consider. The compound is stable when stored at 2-8°C and protected from light . Over time, the activity of the compound in enzymatic assays remains consistent, provided that storage conditions are maintained. Long-term studies have shown that the compound retains its effectiveness in measuring GGT activity without significant degradation .
Dosage Effects in Animal Models
The effects of L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt in animal models vary with dosage. At optimal concentrations, the compound effectively measures GGT activity without causing adverse effects . At higher doses, there may be potential toxic effects, although specific studies on toxicity are limited. It is essential to use appropriate dosages to avoid any negative impact on animal health .
Metabolic Pathways
L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt is involved in the metabolic pathways associated with glutathione metabolism. GGT catalyzes the cleavage of gamma-glutamyl bonds in glutathione, transferring the gamma-glutamyl group to amino acids or peptides . This process is crucial for maintaining cellular redox balance and detoxification .
Transport and Distribution
The transport and distribution of L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt within cells and tissues are facilitated by its solubility in water. The compound is transported to the site of GGT activity, where it interacts with the enzyme to measure its activity . The distribution of the compound is influenced by its interaction with cellular transporters and binding proteins .
Subcellular Localization
L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt is localized in the subcellular compartments where GGT is active. This includes the plasma membrane and other cellular organelles involved in glutathione metabolism . The compound’s localization is essential for its function as a substrate in GGT assays, ensuring accurate measurement of enzyme activity .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ammonium (S)-5-((4-amino-4-carboxy-1-oxobutyl)amino)-2-nitrobenzoate involves the reaction of L-glutamic acid with 4-nitrobenzoyl chloride, followed by the addition of 4-aminobutanoic acid and ammonium hydroxide to form the final product.", "Starting Materials": [ "L-glutamic acid", "4-nitrobenzoyl chloride", "4-aminobutanoic acid", "ammonium hydroxide" ], "Reaction": [ "Step 1: L-glutamic acid is reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the intermediate 4-nitrobenzoyl-L-glutamic acid.", "Step 2: The intermediate product from step 1 is then reacted with 4-aminobutanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate (S)-5-((4-amino-4-carboxy-1-oxobutyl)amino)-2-nitrobenzoic acid.", "Step 3: The intermediate product from step 2 is then neutralized with ammonium hydroxide to form the final product, Ammonium (S)-5-((4-amino-4-carboxy-1-oxobutyl)amino)-2-nitrobenzoate." ] } | |
CAS番号 |
63699-78-5 |
分子式 |
C12H16N4O7 |
分子量 |
328.28 g/mol |
IUPAC名 |
azanium;(2S)-2-amino-5-(3-carboxy-4-nitroanilino)-5-oxopentanoate |
InChI |
InChI=1S/C12H13N3O7.H3N/c13-8(12(19)20)2-4-10(16)14-6-1-3-9(15(21)22)7(5-6)11(17)18;/h1,3,5,8H,2,4,13H2,(H,14,16)(H,17,18)(H,19,20);1H3/t8-;/m0./s1 |
InChIキー |
GFABNNMTRVBLPZ-QRPNPIFTSA-N |
異性体SMILES |
C1=CC(=C(C=C1NC(=O)CC[C@@H](C(=O)[O-])N)C(=O)O)[N+](=O)[O-].[NH4+] |
SMILES |
C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)C(=O)O)[N+](=O)[O-].N |
正規SMILES |
C1=CC(=C(C=C1NC(=O)CCC(C(=O)[O-])N)C(=O)O)[N+](=O)[O-].[NH4+] |
その他のCAS番号 |
63699-78-5 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[2-(3,5-Dimethyl-1-pyrazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]-1-propanol](/img/structure/B1663241.png)
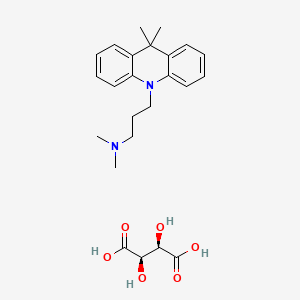

![1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-](/img/structure/B1663247.png)
![(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1663248.png)
![tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate](/img/structure/B1663249.png)


